molecular formula C20H20N4O3 B12181861 N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

N-benzyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide

Cat. No.: B12181861
M. Wt: 364.4 g/mol
InChI Key: JTDOTISFXDULJW-UHFFFAOYSA-N
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Description

N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the reaction of indole derivatives with benzylamine and ethanediamide under specific conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with benzylamine in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indole moiety plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π stacking interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of the indole moiety with benzyl and ethanediamide groups. This unique structure allows it to exhibit a distinct set of biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

N'-benzyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide

InChI

InChI=1S/C20H20N4O3/c25-18(17-12-15-8-4-5-9-16(15)24-17)21-10-11-22-19(26)20(27)23-13-14-6-2-1-3-7-14/h1-9,12,24H,10-11,13H2,(H,21,25)(H,22,26)(H,23,27)

InChI Key

JTDOTISFXDULJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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